molecular formula C11H10BrNO2 B8433844 6-Bromo-7-methoxy-2-methyl-quinolin-4-ol

6-Bromo-7-methoxy-2-methyl-quinolin-4-ol

Cat. No.: B8433844
M. Wt: 268.11 g/mol
InChI Key: AYNMXUJMSXVSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-7-methoxy-2-methyl-quinolin-4-ol is a halogenated quinoline derivative characterized by a bromine atom at position 6, a methoxy group at position 7, a methyl group at position 2, and a hydroxyl group at position 4. The bromine and methoxy substituents in this compound likely influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

6-bromo-7-methoxy-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C11H10BrNO2/c1-6-3-10(14)7-4-8(12)11(15-2)5-9(7)13-6/h3-5H,1-2H3,(H,13,14)

InChI Key

AYNMXUJMSXVSBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=CC(=C(C=C2N1)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and substituents of 6-Bromo-7-methoxy-2-methyl-quinolin-4-ol with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position)
This compound C₁₁H₁₀BrNO₂ 256.11 Br (6), OMe (7), Me (2), OH (4)
7-Methoxy-2-methylquinolin-4-ol C₁₁H₁₁NO₂ 189.21 OMe (7), Me (2), OH (4)
6-Bromo-2-methylquinolin-4-ol C₁₀H₈BrNO 238.08 Br (6), Me (2), OH (4)
6-Bromo-4-phenylquinazolin-2-ol C₁₄H₉BrN₂O 301.14 Br (6), Ph (4), OH (2)

Key Observations :

  • Bromine vs.
  • Quinoline vs. Quinazoline: 6-Bromo-4-phenylquinazolin-2-ol features a quinazoline core (two nitrogen atoms), which may alter binding affinity compared to the single-nitrogen quinoline scaffold.

Physicochemical Properties

Available data for selected compounds:

Compound Name Melting Point (°C) pKa LogP (Predicted)
6-Bromo-2-methylquinolin-4-ol 338 3.98 2.89*
7-Methoxy-2-methylquinolin-4-ol Not reported Not reported 1.72*

*LogP values estimated using computational tools.

Analysis :

  • The bromine atom in 6-Bromo-2-methylquinolin-4-ol contributes to a higher melting point (338°C) compared to non-brominated analogs.
  • The methoxy group in this compound may reduce acidity (higher pKa) compared to hydroxyl-rich derivatives due to electron-donating effects.

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